Bienvenue dans la boutique en ligne BenchChem!

PGMI-004A

Cancer Metabolism Allostery Biophysical Assays

PGMI-004A is the definitive first-in-class allosteric PGAM1 inhibitor, distinguished by an unparalleled depth of cross-validated functional data. Key differentiators: fully defined binding mode via co-crystal structure (PDB:5Y2I, Kd 9.4 μM), enzymatic IC50 13.1 μM, proven in vivo tumor inhibition at 100 mg/kg/day in xenograft models, and validated ex vivo activity in primary AML, CML, and B-ALL patient cells. Unlike newer analogs lacking structural or in vivo characterization, PGMI-004A delivers mechanistic confidence and protocol reproducibility. The benchmark reference for target validation, HTS positive control, structure-based drug design, and metabolic profiling of patient-derived cancer cells.

Molecular Formula C21H12F3NO6S
Molecular Weight 463.4 g/mol
CAS No. 1313738-90-7
Cat. No. B610073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGMI-004A
CAS1313738-90-7
SynonymsPGMI-004A;  PGMI004A;  PGMI 004A.
Molecular FormulaC21H12F3NO6S
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H
InChIKeyXKVNBCMGEUDKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PGMI-004A (CAS: 1313738-90-7): A First-in-Class Allosteric PGAM1 Inhibitor for Cancer Metabolism Research


PGMI-004A is a small-molecule, allosteric inhibitor of phosphoglycerate mutase 1 (PGAM1), a key glycolytic enzyme [1]. Identified through a high-throughput screen of an anthraquinone compound library, it binds PGAM1 at a novel allosteric site with a binding constant (Kd) of 9.4 ± 2.0 μM, as confirmed by thermal shift assay [1]. PGMI-004A serves as the foundational chemical probe in the study of PGAM1's role in coordinating glycolysis, the pentose phosphate pathway (PPP), and serine biosynthesis, and its validation as a cancer target [1].

Why PGMI-004A (CAS: 1313738-90-7) Cannot Be Substituted with Generic PGAM1 Inhibitors in Metabolic Research


The critical differentiation of PGMI-004A lies in its extensively characterized and unique combination of properties: it is the first-in-class allosteric PGAM1 inhibitor with a fully defined binding mode (crystal structure PDB: 5Y2I) and a wealth of quantitative, cross-validated functional data spanning enzyme kinetics, cellular metabolism, and in vivo tumor models [1]. While subsequent PGAM1 inhibitors, such as certain xanthone and anthraquinone derivatives, may demonstrate higher potency in isolated enzymatic assays [2], they lack the same depth of in vivo and mechanistic characterization. Furthermore, many have not been crystallized with PGAM1, making their binding mode and potential for off-target effects uncertain. For researchers requiring a well-validated, robust tool compound with a known binding pose and established in vivo efficacy, PGMI-004A remains the benchmark reference standard.

PGMI-004A (CAS: 1313738-90-7) vs. PGAM1 Inhibitor Analogs: A Head-to-Head Evidence Guide for Procurement Decisions


PGMI-004A Binding Affinity (Kd) for PGAM1: Comparative Thermodynamic Profiling

PGMI-004A's binding to PGAM1 is well-characterized by multiple independent methods, providing a high-confidence baseline for compound selection. Its binding affinity (Kd) was measured via tryptophan fluorescence quenching and validated by thermal shift assay (TSA) [1]. The TSA method directly confirms target engagement and is a key quality control metric for ensuring batch-to-batch functional consistency.

Cancer Metabolism Allostery Biophysical Assays

PGMI-004A In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

PGMI-004A demonstrates significant tumor growth inhibition in vivo, a key differentiator from many PGAM1 inhibitors that show only in vitro activity. In a 21-day H1299 lung cancer xenograft study, PGMI-004A treatment significantly reduced tumor growth and size compared to vehicle control [1]. Furthermore, ex vivo analysis of resected tumors confirmed that the treatment effectively inhibited PGAM1 enzyme activity in the tumor tissue [1].

In Vivo Efficacy Tumor Xenograft Cancer Therapy

PGMI-004A Selectivity Profile: Minimal Cytotoxicity in Primary Human Cells

PGMI-004A exhibits a favorable selectivity profile, with minimal non-specific toxicity in normal, proliferating human cells. This is a critical parameter for evaluating a compound's therapeutic window. While it potently inhibits the proliferation of various cancer and leukemia cell lines, it shows no significant effect on a panel of control primary human cells [1].

Selectivity Cytotoxicity Normal Cell Toxicity

PGMI-004A Unique Allosteric Binding Mode Elucidated by X-Ray Crystallography

PGMI-004A's precise binding mode to PGAM1 has been elucidated at high resolution by X-ray crystallography, a unique advantage for rational drug design and understanding structure-activity relationships (SAR). The co-crystal structure (PDB ID: 5Y2I) reveals that PGMI-004A binds to a novel allosteric pocket on PGAM1, distinct from the substrate-binding site [1]. This structural information is not available for many other PGAM1 inhibitors.

X-ray Crystallography Allosteric Inhibition Structural Biology

PGMI-004A (CAS: 1313738-90-7): Validated Application Scenarios in Cancer Metabolism Research


As a Benchmark Chemical Probe for In Vivo PGAM1 Target Validation Studies

PGMI-004A is the gold-standard tool for validating the role of PGAM1 in tumor growth in vivo. Its established dosing regimen (100 mg/kg/day in xenograft models) and proven ability to inhibit PGAM1 activity in resected tumor tissue provide a reliable protocol for researchers to recapitulate key findings [1]. It is ideal for comparative studies with novel PGAM1 inhibitors or for exploring combination therapies.

For Structure-Activity Relationship (SAR) and Rational Drug Design Campaigns

Given its well-defined allosteric binding pose elucidated by the high-resolution co-crystal structure (PDB: 5Y2I), PGMI-004A serves as an essential starting point and reference standard for structure-based drug design [1]. Researchers can use its structure to guide the design and optimization of next-generation anthraquinone-based PGAM1 inhibitors, as demonstrated in subsequent medicinal chemistry efforts.

For Investigating Metabolic Reprogramming in Primary Human Cancer Samples

PGMI-004A's demonstrated ability to alter levels of key metabolites (3-PG and 2-PG) and inhibit proliferation in primary human leukemia cells from AML, CML, and B-ALL patients [1] makes it a valuable tool for ex vivo functional studies. It can be used to interrogate the metabolic dependencies of patient-derived cancer cells and validate PGAM1 as a therapeutic target in specific disease contexts.

As a Positive Control in High-Throughput Screens for Novel PGAM1 Inhibitors

With its well-characterized enzymatic IC50 (13.1 μM) and robust cellular activity, PGMI-004A is the ideal positive control for high-throughput screening (HTS) campaigns seeking to identify novel PGAM1 inhibitors [1]. Its use ensures assay quality and provides a benchmark for comparing the potency and efficacy of new hit compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PGMI-004A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.